

experimental protocols for reactions involving 3-Methoxypyrrolidine HCl

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Compound of Interest

Compound Name: 3-Methoxypyrrolidine
hydrochloride

Cat. No.: B143666

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An In-Depth Guide to the Synthetic Utility of 3-Methoxypyrrolidine HCl: Application Notes and Experimental Protocols

Introduction: The Versatility of the 3-Methoxypyrrolidine Scaffold

3-Methoxypyrrolidine and its hydrochloride salt are valuable building blocks in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.^{[1][2]} The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved pharmaceuticals. The introduction of a methoxy group at the 3-position imparts specific stereoelectronic properties, influencing the molecule's conformation, polarity, and binding interactions with biological targets.^[2] Its utility as a secondary amine allows for a wide range of derivatization reactions, making it a key intermediate for constructing complex molecular architectures.^[1] This guide provides detailed, field-tested protocols for common and impactful transformations involving 3-Methoxypyrrolidine HCl, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation. **3-Methoxypyrrolidine hydrochloride** is typically a solid or solid-liquid mixture at room temperature.

Property	Value	Source
CAS Number	136725-50-3	
Molecular Formula	C ₅ H ₁₂ ClNO	
Molecular Weight	137.61 g/mol	
Boiling Point	171.7°C at 760 mmHg	
Purity	Typically ≥97%	[1]
Storage	Store at room temperature in an inert atmosphere.	[3]

Safety and Handling Precautions

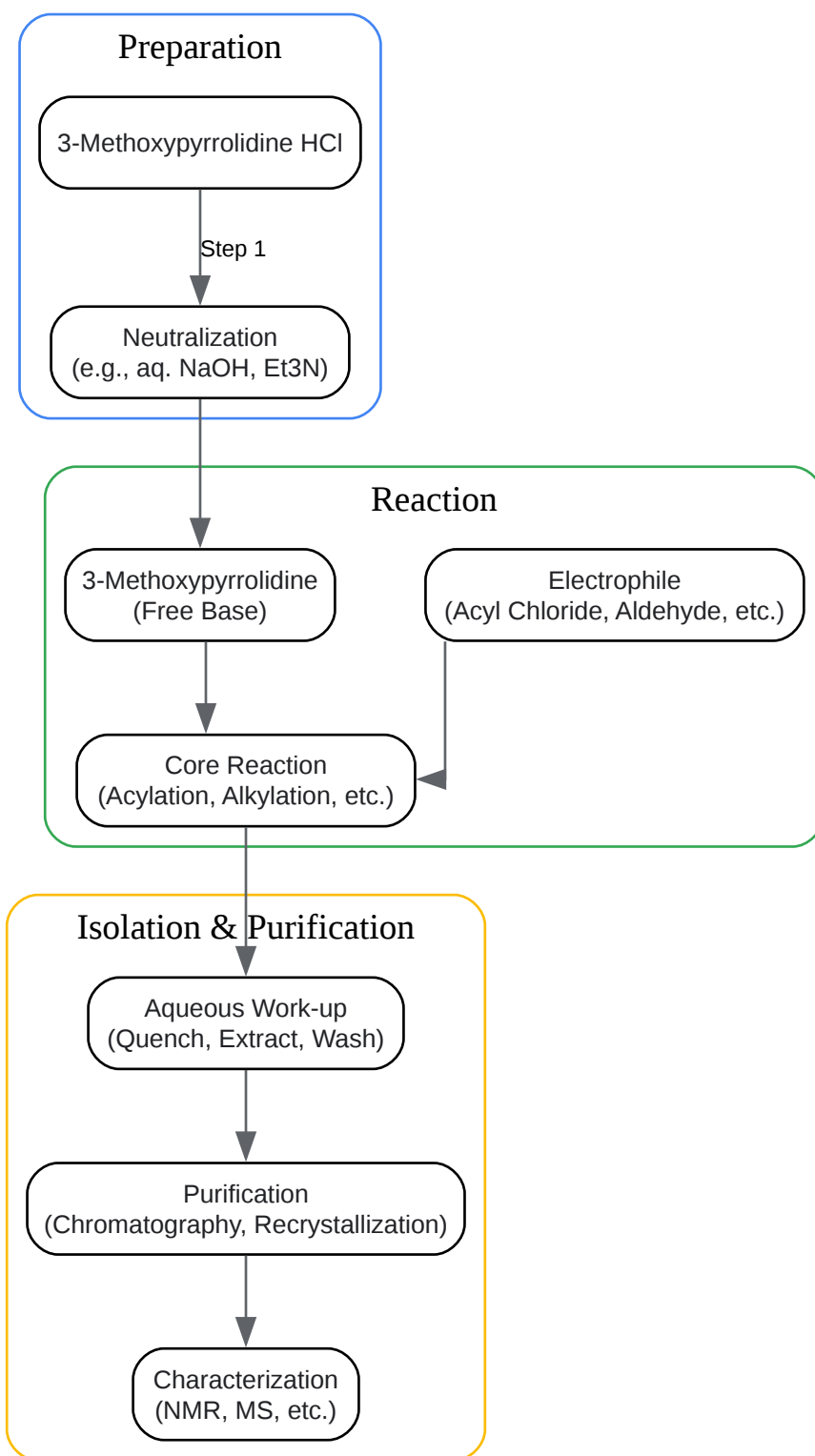
As a responsible scientist, adherence to safety protocols is non-negotiable. 3-Methoxypyrrolidine HCl is classified as a hazardous substance.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, nitrile or neoprene gloves, and a lab coat.[3][4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]
- Handling: Avoid formation of dust and aerosols.[3][4] Keep the container tightly closed in a dry, well-ventilated place.[4]
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3][4]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]

- Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[\[3\]](#)[\[5\]](#)

Core Experimental Workflow: From Salt to Product

The general workflow for utilizing 3-Methoxypyrrolidine HCl involves an initial neutralization step to generate the reactive free amine, followed by the desired transformation, work-up, and purification.



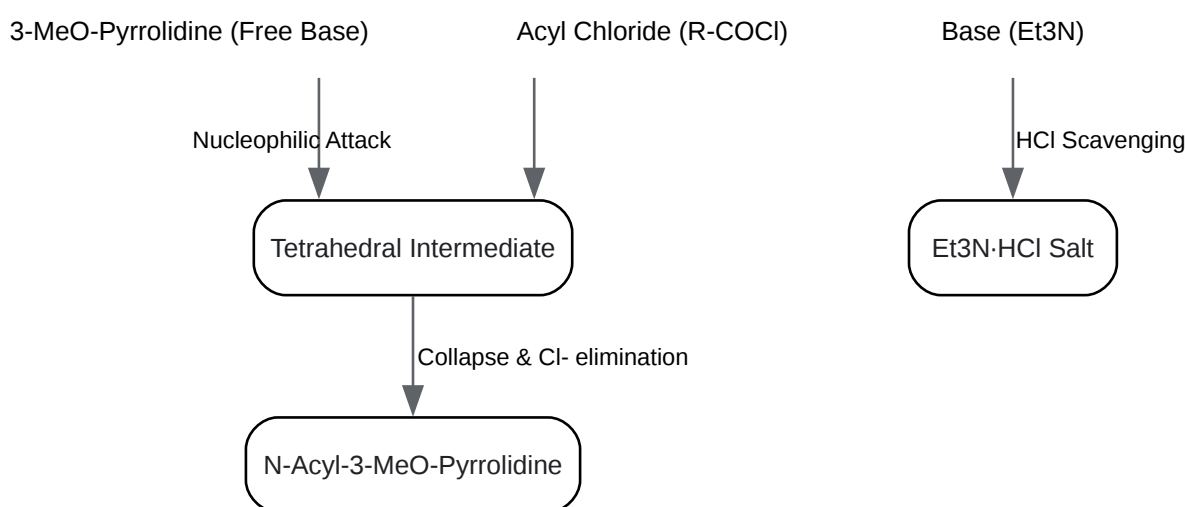
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Figure 1: General experimental workflow for reactions involving 3-Methoxypyrrolidine HCl.

Protocol 1: N-Acylation via Acyl Chloride

N-acylation is a fundamental transformation to form robust amide bonds, crucial in peptide synthesis and the construction of many pharmaceutical agents.[6][7] This protocol details a standard Schotten-Baumann type reaction. The key principle is the in-situ neutralization of the HCl salt by a tertiary amine base, which also acts as an acid scavenger for the HCl generated during the reaction.

Mechanism Overview



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Figure 2: Simplified mechanism of N-acylation.

Detailed Step-by-Step Protocol

- Reagent Preparation:
 - To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Methoxypyrrolidine HCl (1.0 eq.).
 - Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a suspension (approx. 0.2 M concentration).
 - Cool the flask to 0 °C in an ice-water bath.

- Base Addition:
 - Add triethylamine (Et_3N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq.) dropwise to the stirred suspension. The addition of a slight excess of base ensures both the neutralization of the starting material and scavenging of the HCl produced.
 - Stir the mixture at 0 °C for 15-20 minutes.
- Acylation:
 - In a separate flask, dissolve the desired acyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.
 - Add the acyl chloride solution dropwise to the reaction mixture at 0 °C. Maintaining a low temperature is crucial to control the exothermic reaction and minimize potential side reactions.
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Reaction Monitoring:
 - Stir the reaction for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, quench by adding deionized water.
 - Transfer the mixture to a separatory funnel and dilute with additional DCM.
 - Wash the organic layer sequentially with 1 M HCl (to remove excess tertiary amine), saturated aqueous NaHCO_3 (to remove any remaining acid), and finally with brine.[6]
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- Purification:

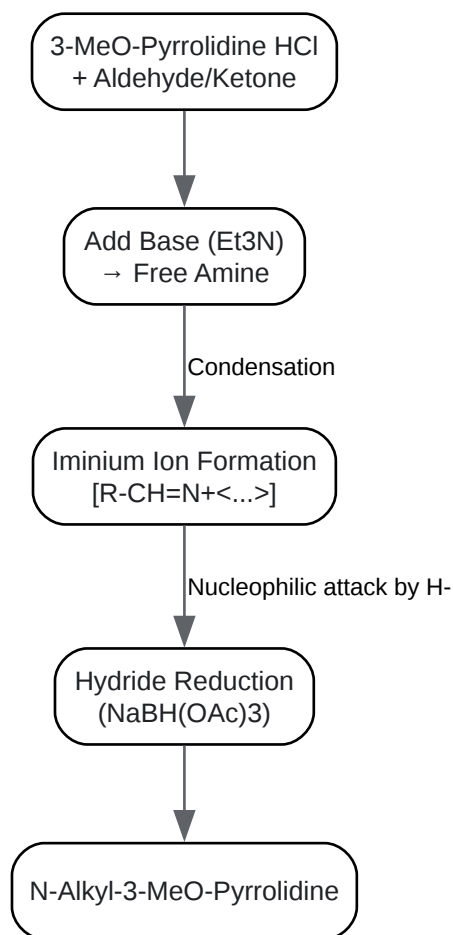
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation, offering high selectivity and avoiding the over-alkylation problems often associated with using alkyl halides.^{[8][9]} The process involves the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild and selective hydride agent.^[8]

Causality of Reagent Choice: Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is the reagent of choice for this one-pot reaction.^[10] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. Its acidic nature can also help catalyze iminium formation.^[10]

Mechanism Overview



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Figure 3: Key stages of one-pot reductive amination.

Detailed Step-by-Step Protocol

- Reagent Preparation:
 - In a round-bottom flask, combine 3-Methoxypyrrolidine HCl (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
 - Add triethylamine (Et₃N) (1.1 eq.) to neutralize the HCl salt. Stir for 10 minutes at room temperature.
- Reduction:

- Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq.) to the mixture in portions. The reaction may be slightly exothermic.
- Stir the reaction at room temperature.
- Reaction Monitoring:
 - Monitor the reaction progress by TLC or LC-MS over 4-24 hours until the starting amine is consumed.
- Work-up:
 - Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Be cautious as gas evolution (H_2) may occur.
 - Stir vigorously for 30 minutes.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Purification:
 - Filter and concentrate the organic solution under reduced pressure.
 - Purify the crude material via flash column chromatography on silica gel to yield the pure N-alkylated pyrrolidine derivative.

Protocol 3: Synthesis of a 1,3,5-Triazine Derivative

3-Methoxypyrrolidine is an excellent nucleophile for substitution reactions on electron-deficient heterocyclic rings, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.^[11] This protocol describes the reaction with 2,4-dichloro-6-methoxy-1,3,5-triazine as an example of a sequential nucleophilic aromatic substitution.

Detailed Step-by-Step Protocol

- Reagent Preparation:

- Dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine (1.0 eq.) in a suitable aprotic solvent such as THF or acetonitrile in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C.
- First Substitution:
 - In a separate flask, suspend 3-Methoxypyrrolidine HCl (1.0 eq.) in the same solvent and add DIPEA (1.1 eq.). Stir for 15 minutes to generate the free base.
 - Add the 3-methoxypyrrolidine solution dropwise to the cooled triazine solution. The reaction is typically rapid at the more reactive chlorine position.
 - Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
- Reaction Monitoring:
 - Monitor the formation of the monosubstituted intermediate by TLC or LC-MS.
- Work-up and Isolation (Optional Intermediate Step):
 - If desired, the monosubstituted product can be isolated. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.
- Second Substitution (if applicable):
 - To introduce a different amine, add the second nucleophile (e.g., aniline, 1.2 eq.) and an additional equivalent of base (DIPEA, 1.2 eq.) to the reaction mixture containing the intermediate.
 - Heat the reaction mixture (e.g., to 60-80 °C) to facilitate substitution at the less reactive chlorine position. Monitor by TLC/LC-MS until completion.
- Final Work-up and Purification:
 - After cooling to room temperature, dilute the reaction mixture with ethyl acetate or DCM.

- Wash with water and brine to remove salts and residual base.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the final product by flash column chromatography or recrystallization.

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